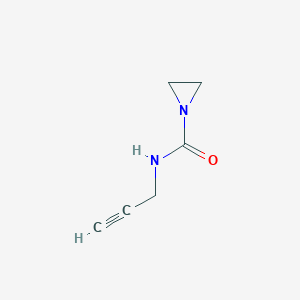
N-prop-2-ynylaziridine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-prop-2-ynylaziridine-1-carboxamide is a nitrogen-containing heterocyclic compound characterized by a three-membered ring structure. Aziridines are known for their significant ring strain, which makes them highly reactive and versatile intermediates in organic synthesis. The presence of the 2-propynyl group adds further reactivity, making this compound particularly interesting for various chemical transformations and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-prop-2-ynylaziridine-1-carboxamide typically involves the reaction of aziridine with 2-propynyl isocyanate. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{Aziridine} + \text{2-propynyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of aziridines often involves the use of electrophilic nitrogen sources to transform alkenes into aziridines. This method is advantageous due to the availability of alkenes and the efficiency of the transformation process. The use of electrochemical methods to generate dicationic intermediates has also been explored, allowing for the coupling of alkenes with primary amines under basic conditions .
Analyse Chemischer Reaktionen
Types of Reactions: N-prop-2-ynylaziridine-1-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The strained three-membered ring of aziridines makes them susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The presence of the 2-propynyl group allows for substitution reactions, where the propynyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Reagents: Alcohols, thiols, anilines
Reaction Conditions: Copper(II) triflate-catalyzed reactions in dichloromethane (DCM), neat reaction conditions for anilines.
Major Products:
Ring-Opened Products: Depending on the nucleophile used, the major products are typically amine derivatives with the nucleophile attached to the former aziridine ring carbon.
Wissenschaftliche Forschungsanwendungen
N-prop-2-ynylaziridine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a versatile intermediate in the synthesis of various nitrogen-containing compounds, including pharmaceuticals and agrochemicals.
Industry: Utilized in the production of specialty chemicals and materials due to its reactivity and ability to form complex structures.
Wirkmechanismus
The mechanism of action of N-prop-2-ynylaziridine-1-carboxamide involves its high ring strain, which makes it highly reactive towards nucleophiles. The compound can alkylate thiol groups on proteins, leading to the formation of stable adducts. This reactivity is particularly significant in the context of cancer therapy, where it can inhibit the function of protein disulfide isomerases (PDIs) on the surface of cancer cells, disrupting their ability to maintain proper protein folding and function .
Vergleich Mit ähnlichen Verbindungen
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and are also known for their high reactivity and biological activity.
N-tosylaziridine: Another aziridine derivative with a tosyl group, known for its use in nucleophilic ring-opening reactions.
Uniqueness: N-prop-2-ynylaziridine-1-carboxamide is unique due to the presence of the 2-propynyl group, which adds additional reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and a promising candidate for various scientific applications.
Eigenschaften
CAS-Nummer |
142238-08-2 |
|---|---|
Molekularformel |
C6H8N2O |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
N-prop-2-ynylaziridine-1-carboxamide |
InChI |
InChI=1S/C6H8N2O/c1-2-3-7-6(9)8-4-5-8/h1H,3-5H2,(H,7,9) |
InChI-Schlüssel |
BJUGPNMXCIYCDQ-UHFFFAOYSA-N |
SMILES |
C#CCNC(=O)N1CC1 |
Kanonische SMILES |
C#CCNC(=O)N1CC1 |
Synonyme |
1-Aziridinecarboxamide,N-2-propynyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















